2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group and a pyrazolyl group, which is further functionalized with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole intermediate, which is then coupled with a pyrimidine derivative
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also facilitate the formation of boron-containing complexes, which can be crucial in certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)benzene
- **2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)thiophene
Uniqueness
The uniqueness of 2-(Methylthio)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)pyrimidine lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of the dioxaborolane group allows for efficient cross-coupling reactions, while the pyrimidine and pyrazole rings offer potential biological activity.
Properties
Molecular Formula |
C14H19BN4O2S |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-methylsulfanyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C14H19BN4O2S/c1-13(2)14(3,4)21-15(20-13)11-9(8-17-19-11)10-6-7-16-12(18-10)22-5/h6-8H,1-5H3,(H,17,19) |
InChI Key |
DMBPSEDQHNXOMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
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